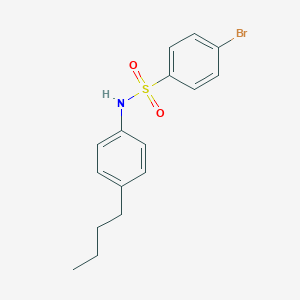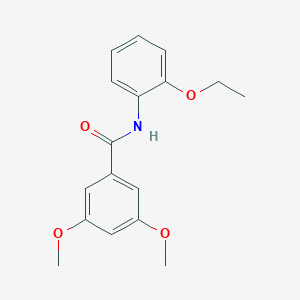![molecular formula C16H17NO B312425 2-methyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B312425.png)
2-methyl-N-[(4-methylphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) and are carried out under reflux conditions.
Major Products Formed
Oxidation: 2-methylbenzoic acid and 4-methylbenzoic acid.
Reduction: 2-methyl-N-(4-methylbenzyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
2-methyl-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-4-methylbenzamide
- 2-methyl-N-(4-methylphenyl)benzamide
- 4-methyl-N-(4-methylbenzyl)benzamide
Uniqueness
2-methyl-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-methyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)11-17-16(18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
UIQJURGJJYRAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
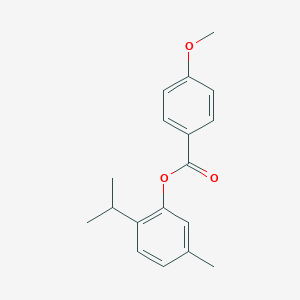
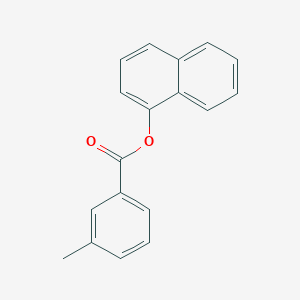
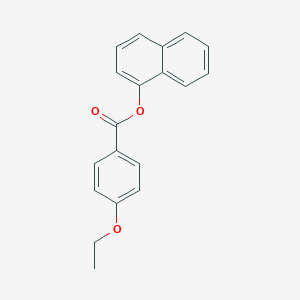
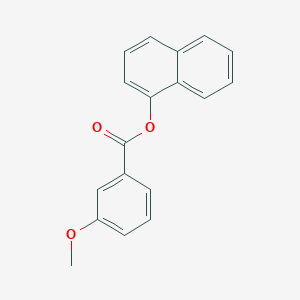
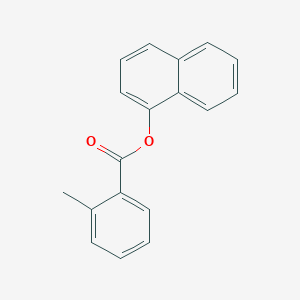
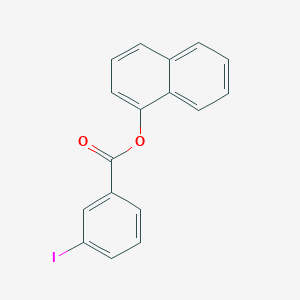
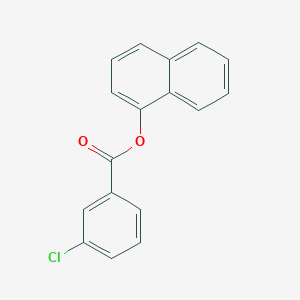
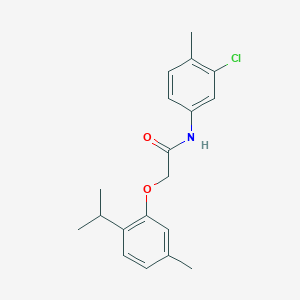
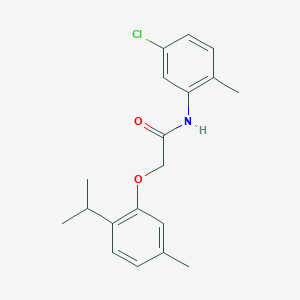
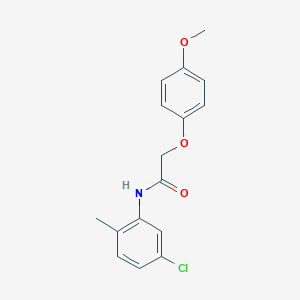
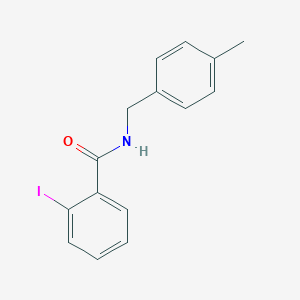
![N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312363.png)
